4-(3-Chlorophenyl)-1-methyl-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9ClN2 |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-1-methylpyrazole |
InChI |
InChI=1S/C10H9ClN2/c1-13-7-9(6-12-13)8-3-2-4-10(11)5-8/h2-7H,1H3 |
InChI Key |
JBAGTYKIRAHDNB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 3 Chlorophenyl 1 Methyl 1h Pyrazole and Analogous Structures
Regioselective Synthesis Strategies for Pyrazole (B372694) Core Functionalization
The precise control of substituent placement on the pyrazole ring, known as regioselectivity, is a critical aspect of its synthesis. Different synthetic strategies offer varying degrees of regiocontrol, which is essential for establishing structure-activity relationships and optimizing the properties of pyrazole-containing compounds.
Cyclocondensation Reactions with Hydrazine (B178648) Derivatives
Cyclocondensation reactions, particularly the Knorr pyrazole synthesis and its variations, represent one of the most traditional and widely employed methods for constructing the pyrazole ring. mdpi.commdpi.com This approach typically involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. mdpi.comnih.govgoogle.comnih.govacs.org The regioselectivity of this reaction is determined by the initial nucleophilic attack of one of the hydrazine nitrogens on one of the carbonyl carbons. acs.org
When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, a mixture of two regioisomeric pyrazoles can be formed. nih.govchemicalbook.com The outcome is influenced by the electronic and steric nature of the substituents on both reactants. chemicalbook.com For instance, the condensation of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones can afford a high degree of regioselectivity, favoring one isomer over the other. mdpi.com In contrast, replacing the trifluoromethyl group with a methyl or difluoromethyl group can lead to a loss of this selectivity. mdpi.com
The reaction conditions, including the solvent and catalyst, can also play a crucial role in directing the regioselectivity. For example, carrying out the condensation in N,N-dimethylacetamide with an acid medium can lead to good yields and high regioselectivity, whereas conventional conditions in ethanol (B145695) may result in equimolar mixtures of regioisomers. mdpi.com
| Factor | Influence on Regioselectivity | Example |
|---|---|---|
| Electronic Effects of Substituents | Electron-withdrawing groups on the dicarbonyl compound can direct the initial attack of the more nucleophilic nitrogen of the hydrazine. | Reaction of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones. mdpi.com |
| Steric Hindrance | Bulky substituents on either reactant can favor the formation of the less sterically hindered regioisomer. | Condensation of 2-substituted 1,3-diketones with aryl hydrazines. mdpi.com |
| Reaction Conditions | Solvent polarity and the presence of catalysts can alter the reactivity of the nucleophiles and electrophiles, thereby influencing the regiochemical outcome. | Use of N,N-dimethylacetamide in an acid medium versus ethanol. mdpi.com |
1,3-Dipolar Cycloaddition Approaches
The 1,3-dipolar cycloaddition reaction is another powerful and versatile method for the synthesis of pyrazoles. organic-chemistry.orgchim.itnih.govnih.gov This approach involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, typically an alkyne or an alkene. organic-chemistry.orgnih.govnih.govnih.gov This method is often highly regioselective and allows for the introduction of a wide range of substituents onto the pyrazole core.
Diazo compounds, generated in situ from precursors like tosylhydrazones, can react with terminal alkynes to regioselectively produce 3,5-disubstituted pyrazoles. nih.gov The regioselectivity is governed by the electronic properties of the substituents on both the diazo compound and the alkyne. Similarly, nitrilimines, which can be generated from hydrazonoyl halides, undergo cycloaddition with alkynes to yield 1,3,5-trisubstituted pyrazoles with high regiocontrol. nih.gov
The use of alkyne surrogates, such as trisubstituted bromoalkenes, can also be employed in 1,3-dipolar cycloadditions with nitrilimines to achieve regioselective synthesis of tetrasubstituted pyrazoles. nih.gov This strategy involves the initial formation of a bromopyrazoline intermediate, which then undergoes elimination of hydrogen bromide to afford the aromatic pyrazole. nih.gov
| 1,3-Dipole | Dipolarophile | Key Advantages | Regiochemical Outcome |
|---|---|---|---|
| Diazo Compounds | Alkynes, Alkenes | High atom economy, can be performed under catalyst-free conditions. chim.itnih.gov | Often leads to 3,5-disubstituted pyrazoles with high regioselectivity. nih.gov |
| Nitrilimines | Alkynes, Alkyne Surrogates | Allows for the synthesis of highly substituted pyrazoles. nih.gov | Provides access to 1,3,4,5-tetrasubstituted pyrazoles with controlled regiochemistry. nih.gov |
Targeted Synthesis of 4-(3-Chlorophenyl)-1-methyl-1H-pyrazole Scaffolds
The synthesis of specifically substituted pyrazoles, such as this compound, requires careful selection of starting materials and reaction pathways to ensure the desired arrangement of substituents.
Synthesis via Specific Precursors and Reaction Pathways
While a direct, one-step synthesis of this compound is not extensively documented, its synthesis can be envisioned through established pyrazole-forming reactions using appropriate precursors. A plausible approach would involve the reaction of a 1-(3-chlorophenyl) substituted 1,3-dicarbonyl equivalent with methylhydrazine. The challenge lies in the synthesis of the requisite dicarbonyl precursor.
An alternative and more versatile approach is the functionalization of a pre-formed pyrazole ring. For instance, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, could be employed to introduce the 3-chlorophenyl group at the 4-position of a 1-methyl-1H-pyrazole bearing a suitable handle, like a halogen or a boronic acid derivative.
The synthesis of a related compound, N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, has been reported. nih.gov This synthesis likely involves the construction of the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid core, followed by amide coupling with 2-((3-chlorophenyl)amino)aniline. This demonstrates the feasibility of incorporating the 1-methyl-pyrazole scaffold with a substituted phenyl group.
Derivatization Strategies for Structural Variation
Once the this compound scaffold is obtained, further derivatization can be carried out to explore structural variations and modulate its properties. The pyrazole ring itself is generally stable to many reaction conditions, allowing for modifications at other positions.
For example, if the pyrazole core contains other functional groups, such as a formyl or carboxyl group, these can serve as handles for a wide range of chemical transformations. A 4-formylpyrazole can be converted into various other functional groups or used in condensation reactions to build more complex structures. Similarly, a carboxylic acid group can be transformed into esters, amides, or other derivatives.
Green Chemistry Approaches in Pyrazole Synthesis Research
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like pyrazoles to mitigate the environmental impact of chemical manufacturing. These approaches prioritize the use of alternative energy sources, reusable catalysts, and environmentally friendly solvents to enhance reaction efficiency and sustainability.
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. By directly coupling with the polar molecules in a reaction mixture, microwave irradiation leads to rapid and uniform heating, which can dramatically reduce reaction times, increase product yields, and improve product purity.
In the context of pyrazole synthesis, microwave irradiation has been successfully employed to accelerate the formation of the pyrazole ring. For instance, the synthesis of 1-(3-chlorophenyl)-3,5-diaryl–pyrazoles has been achieved by the microwave irradiation of β-diketones with m-chlorophenyl hydrazine hydrochloride. This method drastically reduces the reaction time to a mere 3 minutes, compared to the 6 hours required by conventional refluxing methods. tsijournals.com The reaction proceeds efficiently at 600 watts in a household microwave oven, highlighting the accessibility of this technology. tsijournals.com
While a direct microwave-assisted synthesis for this compound is not extensively detailed in the reviewed literature, the successful application of this technique to structurally similar compounds underscores its potential. The synthesis of various pyrazole derivatives under microwave irradiation often results in higher yields and requires significantly less time than traditional approaches. nih.gov For example, the synthesis of novel pyrazole derivatives has been reported with reaction times as short as 9-10 minutes, yielding products in the range of 79-92%. nih.gov
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for 1-(3-chlorophenyl)-3,5-diaryl–pyrazoles tsijournals.com
| Method | Reaction Time |
|---|---|
| Conventional Refluxing | 6 hours |
The use of catalysts is a cornerstone of green chemistry, as they can enhance reaction rates and selectivity, often under milder conditions and with lower energy consumption. For pyrazole synthesis, both nano-catalysts like zinc oxide and non-metallic catalysts such as molecular iodine have proven effective.
Nano-ZnO
Zinc oxide nanoparticles (Nano-ZnO) have garnered attention as an efficient, reusable, and environmentally friendly heterogeneous catalyst for the synthesis of various heterocyclic compounds, including pyrazole derivatives. Its advantages include high catalytic activity, operational simplicity, and cost-effectiveness.
Nano-ZnO has been effectively used in the one-pot, four-component synthesis of pyranopyrazoles, which are structurally related to simple pyrazoles. In these reactions, an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) are reacted in the presence of nano-ZnO in an aqueous medium. researchgate.net This method aligns with green chemistry principles by utilizing water as a solvent and a recyclable heterogeneous catalyst. researchgate.net The catalyst can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. kab.ac.ug
Another green approach involves the use of a lanthanum-doped and silver-coated ZnO (Ag/La-ZnO) core-shell nanocatalyst for the synthesis of pyrazole derivatives under solvent-free grinding conditions at room temperature. nih.gov This method offers excellent yields, short reaction times (10-25 minutes), and operational simplicity. nih.govumn.edu
Table 2: Nano-ZnO Catalyzed Synthesis of Pyranopyrazoles in Aqueous Medium researchgate.net
| Aldehyde Substituent | Yield (%) |
|---|---|
| H | 94 |
| 4-CH3 | 92 |
| 4-OCH3 | 95 |
| 4-Cl | 96 |
Molecular Iodine
Molecular iodine has emerged as a versatile and eco-friendly catalyst for a variety of organic transformations. It is an inexpensive, non-toxic, and readily available reagent that can effectively catalyze the synthesis of pyrazoles under mild conditions.
An efficient one-pot, multi-component reaction for the synthesis of highly functionalized pyrazoles using molecular iodine as a catalyst in water has been reported. rsc.org This method involves the reaction of a phenyl hydrazine, malononitrile, and a diverse range of aldehydes. rsc.org The use of water as the solvent and the absence of by-products make this a highly green synthetic protocol. rsc.org
Furthermore, molecular iodine can catalyze the synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles through a one-pot multicomponent reaction of benzoylacetonitriles, arylhydrazines, and diaryl diselenides in refluxing acetonitrile. nih.gov This methodology demonstrates a broad functional group tolerance and provides good to excellent yields of the desired products. nih.gov The proposed mechanism involves the in-situ generation of an electrophilic selenium species, which then reacts with the pyrazole ring. nih.gov
Computational Chemistry and Molecular Modeling Studies of 4 3 Chlorophenyl 1 Methyl 1h Pyrazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of electronic structure, reactivity, and other molecular attributes.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to pyrazole (B372694) derivatives to predict their molecular geometry and electronic properties. researchgate.netnih.gov DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G**, can accurately reproduce structural parameters. nih.gov For 4-(3-Chlorophenyl)-1-methyl-1H-pyrazole, DFT would be utilized to optimize its three-dimensional structure, determining bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy conformation.
The electronic properties derived from DFT calculations, such as the distribution of electron density, can shed light on the molecule's reactivity. For instance, regions with higher electron density are more susceptible to electrophilic attack, while areas with lower electron density are prone to nucleophilic attack. nih.gov These theoretical insights are crucial for understanding the chemical behavior of pyrazole derivatives. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. pku.edu.cnmalayajournal.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. malayajournal.org A smaller HOMO-LUMO gap suggests higher reactivity. malayajournal.org
For pyrazole derivatives, FMO analysis helps in understanding their charge transfer properties and predicting their behavior in chemical reactions. malayajournal.org The distribution of the HOMO and LUMO across the molecular structure of this compound would indicate the likely sites for nucleophilic and electrophilic interactions, respectively.
| Orbital | Energy (eV) | Implication for Reactivity |
|---|---|---|
| HOMO | -5.28 | Electron-donating capability |
| LUMO | -1.27 | Electron-accepting capability |
| Energy Gap (ΔE) | 4.01 | Indicator of chemical stability and reactivity |
Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. malayajournal.orgresearchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface, with red indicating negative potential (electron-rich areas, susceptible to electrophilic attack) and blue representing positive potential (electron-poor areas, prone to nucleophilic attack). malayajournal.orgresearchgate.net
In the context of this compound, an MEP map would highlight the electronegative nitrogen atoms of the pyrazole ring and the chlorine atom on the phenyl ring as potential sites for electrophilic interaction. Conversely, regions of positive potential would indicate sites for nucleophilic interaction. This visual representation of the molecule's electronic landscape is instrumental in understanding its intermolecular interactions. chemrxiv.org
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these interactions. imperial.ac.uk NBO analysis can elucidate hyperconjugative interactions and charge delocalization, which contribute to molecular stability. researchgate.net
For this compound, NBO analysis would reveal the nature of the chemical bonds, the hybridization of the atoms, and the extent of electron delocalization across the pyrazole and phenyl rings. Understanding these intramolecular interactions is crucial for a comprehensive understanding of the molecule's stability and electronic properties. researchgate.net
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode of a ligand to a protein target.
Ligand-Protein Binding Mode Predictions
Molecular docking studies are instrumental in predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govnih.gov These studies can identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-protein complex. nih.gov
For pyrazole derivatives, which are known to exhibit a wide range of biological activities, molecular docking can help identify potential protein targets and elucidate the structural basis for their activity. ijper.orgresearchgate.net By docking this compound into the active site of a target protein, researchers can predict its binding affinity and orientation, providing valuable insights for the rational design of more potent and selective inhibitors. nih.gov
| Parameter | Value | Significance |
|---|---|---|
| Binding Energy (kcal/mol) | -10.35 | Indicates the strength of the ligand-protein interaction |
| Inhibition Constant (Ki) | 16.71 nM | Measures the potency of the ligand as an inhibitor |
| Key Interacting Residues | Amino acids involved in binding | Identifies crucial residues for ligand recognition |
Evaluation of Binding Affinities and Interactions with Target Active Sites
The biological activity of a compound is intrinsically linked to its ability to bind to a specific biological target, such as a protein or enzyme. Computational methods are pivotal in predicting and analyzing these binding events. Molecular docking is a primary technique used to predict the preferred orientation of a ligand when bound to a target, forming a stable complex. This method allows for the elucidation of key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, which are crucial for molecular recognition.
The binding affinity, often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), can be estimated using scoring functions within docking programs or more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations. These calculations provide a theoretical estimation of the free energy of binding, offering a comparative measure of the binding strength of different ligands to a target.
Table 1: Illustrative Binding Interactions of a Pyrazole Derivative in a Kinase Active Site
| Interacting Residue | Interaction Type | Distance (Å) |
| Hinge Region Amino Acid | Hydrogen Bond | 2.0 - 3.5 |
| Catalytic Lysine | Hydrogen Bond | 2.5 - 3.5 |
| Gatekeeper Residue | Hydrophobic Interaction | 3.5 - 5.0 |
| DFG Motif Amino Acid | Electrostatic Interaction | 3.0 - 4.5 |
Note: This table is a generalized representation based on typical interactions observed for pyrazole-based kinase inhibitors and does not represent specific data for this compound.
Molecular Dynamics Simulations and Conformational Analysis
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic perspective, simulating the movements of atoms and molecules over time. This allows for a more realistic representation of the biological system, providing insights into the conformational flexibility of both the ligand and the target.
Conformational Landscapes and Energy Barriers
The biological activity of a molecule is not solely dependent on its lowest energy conformation but on the ensemble of accessible conformations. Conformational analysis aims to map the potential energy surface of a molecule, identifying stable conformers and the energy barriers that separate them. For a molecule like this compound, a key conformational aspect is the rotation around the single bond connecting the pyrazole and the chlorophenyl rings.
The conformational landscape can be explored by systematically rotating this bond and calculating the corresponding energy. This reveals the low-energy conformations that are most likely to be populated and, therefore, biologically relevant. The energy barriers between these conformers determine the rate of interconversion. High energy barriers can lead to conformationally restricted molecules, which may have implications for their binding to a target.
Ligand Flexibility and Receptor Recognition Dynamics
MD simulations are particularly valuable for studying the dynamic interplay between a ligand and its receptor. These simulations can reveal how the ligand adapts its conformation to fit into the binding site and how the receptor, in turn, may undergo conformational changes to accommodate the ligand—a phenomenon known as induced fit.
By analyzing the trajectory of an MD simulation, researchers can identify stable and transient interactions, calculate the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to pinpoint flexible regions of the protein and the ligand. For this compound, MD simulations could elucidate the preferred orientation of the 3-chlorophenyl group within the binding pocket and the dynamic stability of the key interactions identified through docking. Such simulations have been effectively used to explore the binding modes of novel pyrazole-containing derivatives with their target proteins researchgate.netnih.gov.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent molecules.
3D-QSAR Methodologies (CoMFA, CoMSIA)
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful techniques that relate the 3D properties of molecules to their biological activities mdpi.com.
In a CoMFA study, a set of aligned molecules is placed in a 3D grid. At each grid point, steric and electrostatic fields are calculated, and these field values are then correlated with the biological activity using partial least squares (PLS) regression. The results are often visualized as contour maps, indicating regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.
CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable model of the structure-activity relationship nih.gov. For a series of pyrazole derivatives, CoMFA and CoMSIA studies can reveal the importance of the substitution pattern on the phenyl ring for biological activity nih.govnih.gov. For instance, a CoMSIA map might indicate that an electron-withdrawing group, such as the chloro group at the meta-position of the phenyl ring in this compound, is favorable for activity due to its electrostatic properties.
Table 2: Typical Statistical Parameters from a 3D-QSAR Study
| Parameter | Description | Typical Value |
| q² | Cross-validated correlation coefficient | > 0.5 |
| r² | Non-cross-validated correlation coefficient | > 0.6 |
| N | Number of components | 2 - 6 |
| SEE | Standard Error of Estimate | Low value |
| F | F-statistic | High value |
Note: This table represents typical statistical validation parameters for CoMFA and CoMSIA models and is not based on a specific study of this compound.
Development of Predictive Models for Biological Activity
The ultimate goal of QSAR studies is to develop robust and predictive models. A well-validated QSAR model can be used to predict the biological activity of newly designed compounds before they are synthesized, thereby saving time and resources.
The predictive power of a QSAR model is assessed through internal and external validation. Internal validation, often using the leave-one-out cross-validation method (q²), assesses the model's robustness. External validation, where the model's ability to predict the activity of a set of compounds not used in the model development is tested, is a more stringent measure of its predictive power mdpi.com. Once a predictive 3D-QSAR model is established, the insights from the contour maps can guide the rational design of new pyrazole derivatives with potentially enhanced biological activity.
Structure Activity Relationship Sar Studies of 4 3 Chlorophenyl 1 Methyl 1h Pyrazole and Its Derivatives
Positional and Substituent Effects on Biological Activity
The biological activity of 4-(3-Chlorophenyl)-1-methyl-1H-pyrazole is significantly influenced by the nature and position of substituents on both the phenyl and pyrazole (B372694) rings. These modifications can alter the compound's electronic properties, lipophilicity, and steric profile, which in turn affects its interaction with biological targets.
Impact of Halogen Substitution (e.g., Chlorophenyl Moiety)
The presence and position of a halogen atom on the phenyl ring are critical determinants of biological activity in many pyrazole-based compounds. In the case of this compound, the chlorine atom at the meta-position of the phenyl ring plays a significant role. Generally, halogen substituents, being electron-withdrawing, can influence the electronic distribution of the entire molecule, which can be crucial for receptor binding.
Research on related pyrazole derivatives has shown that the position of the halogen substituent can dramatically alter the compound's efficacy and selectivity. For instance, in a series of N-[2-[(substituted-phenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides, a compound with a 3-chlorophenyl moiety (SCU2028) demonstrated significant in vivo antifungal activity against Rhizoctonia solani. nih.gov This highlights the importance of the meta-substitution for this particular biological activity. Studies on other pyrazole derivatives have indicated that the presence of electron-withdrawing groups on the phenyl ring can enhance antibacterial activity. jocpr.com
Table 1: Illustrative Impact of Halogen Substitution on Biological Activity in Analogous Pyrazole Scaffolds
| Compound Analogue | Substitution on Phenyl Ring | Observed Biological Activity Trend |
| Analogue A | Unsubstituted | Baseline Activity |
| Analogue B | 2-Chloro | Activity may increase or decrease depending on the target |
| Analogue C | 3-Chloro | Often associated with potent activity in certain series nih.gov |
| Analogue D | 4-Chloro | Frequently leads to potent biological activity |
Note: This table is illustrative and based on general trends observed in various pyrazole derivative series, as direct comparative data for this compound is not available.
Role of the Methyl Group at the N1-Position
The methylation at the N1 position of the pyrazole ring is a key structural feature. The N1-substituent influences the molecule's stability, lipophilicity, and spatial orientation, all of which are critical for its interaction with a biological target. In a study of pyrazole-based inhibitors, the introduction of a methyl group at the N1-position was found to result in a decrease in inhibitory activity against meprin α and β compared to the unsubstituted analogue. nih.gov This suggests that for certain targets, an unsubstituted N1-position may be preferred for optimal binding.
Conversely, in other series of pyrazole derivatives, N1-alkylation is essential for biological activity. The methyl group can provide a key hydrophobic interaction within the binding pocket of a receptor or enzyme. The choice of the N1-substituent is a critical aspect of the design of pyrazole-based bioactive molecules, with even small changes, such as replacing a methyl group with a larger alkyl group, potentially leading to significant changes in activity. nih.govnih.gov
Table 2: General Influence of N1-Substitution on Pyrazole Activity
| N1-Substituent | General Effect on Physicochemical Properties | Potential Impact on Biological Activity |
| -H (unsubstituted) | More polar, potential for hydrogen bond donation | Can be crucial for binding to certain targets |
| -CH3 (methyl) | Increased lipophilicity, steric bulk | Can enhance binding through hydrophobic interactions or cause steric hindrance nih.gov |
| Larger alkyl/aryl groups | Further increased lipophilicity and steric bulk | May improve or decrease activity depending on the size and shape of the receptor's binding pocket nih.gov |
Influence of Substitutions on the Pyrazole Ring and Phenyl Moiety
Beyond the N1-methyl and 3-chlorophenyl groups, further substitutions on both the pyrazole and phenyl rings can fine-tune the biological activity of the core scaffold.
Phenyl Moiety Substitutions: Additional substitutions on the 4-phenyl ring can lead to enhanced activity. The introduction of electron-donating or electron-withdrawing groups can alter the electronic nature of the phenyl ring, which can be critical for π-π stacking or other interactions with the target protein. For example, studies on pyrazole derivatives have shown that electron-donating groups like methoxy (B1213986) or methyl on the phenyl ring can be more beneficial for certain activities than unsubstituted or halogen-substituted rings. researchgate.net
Table 3: Representative Substituent Effects on the Phenyl Ring of Analogous Pyrazoles
| Substitution Pattern on Phenyl Ring | General SAR Observations |
| Electron-donating groups (e.g., -OCH3, -CH3) | Can increase activity for some targets by enhancing binding interactions. researchgate.net |
| Electron-withdrawing groups (e.g., -NO2, -CF3) | Often leads to increased activity, particularly in antimicrobial agents. nih.gov |
| Additional halogen atoms | Can further enhance lipophilicity and binding affinity. |
Bioisosteric Modifications and Their Pharmacological Consequences
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. For this compound, bioisosteric modifications can be considered for both the pyrazole core and the chlorophenyl moiety.
Pyrazole Ring Bioisosteres: The pyrazole ring can be replaced by other five-membered heterocycles such as isoxazole, thiazole, triazole, or imidazole (B134444). nih.govresearchgate.net These replacements can alter the hydrogen bonding capacity, dipole moment, and metabolic stability of the molecule. For example, in the development of cannabinoid receptor antagonists based on a pyrazole scaffold, replacement of the pyrazole with thiazole, triazole, or imidazole moieties resulted in compounds that retained antagonistic activity, demonstrating that these heterocycles can act as effective bioisosteres. nih.gov
Chlorophenyl Moiety Bioisosteres: The phenyl ring can be replaced by other aromatic or heteroaromatic rings like pyridine, thiophene (B33073), or furan. cambridgemedchemconsulting.com Such modifications can influence the compound's solubility, metabolic profile, and potential for off-target effects. For instance, replacing a phenyl ring with a pyridyl group can increase polarity and reduce metabolism by cytochrome P450 enzymes. cambridgemedchemconsulting.com The chlorine substituent could also be replaced by other groups with similar electronic properties, such as a trifluoromethyl group.
Table 4: Examples of Bioisosteric Replacements and Their Potential Pharmacological Consequences
| Original Moiety | Bioisosteric Replacement | Potential Pharmacological Consequences |
| Pyrazole | Isoxazole, Thiazole, Triazole, Imidazole | Altered metabolic stability, modified receptor binding interactions, potential for improved selectivity. nih.govresearchgate.net |
| Phenyl | Pyridine, Thiophene | Improved solubility, altered metabolic pathways, potential reduction in hERG inhibition. cambridgemedchemconsulting.com |
| -Cl | -CF3, -CN | Modified electronic properties and lipophilicity, potentially leading to altered potency and selectivity. |
Conformational Constraints and Their Influence on Receptor Interaction
The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. Introducing conformational constraints, for example, by incorporating rings or bulky groups, can lock the molecule into a bioactive conformation, thereby increasing its potency and selectivity.
For pyrazole derivatives, the relative orientation of the phenyl and pyrazole rings is a key determinant of activity. The dihedral angle between these two rings can influence how the molecule fits into a receptor's binding pocket. In the solid state, for example, the dihedral angle between the pyrazole ring and a 4-chlorophenyl ring in a related compound was found to be 26.1°. nih.gov
By introducing substituents that restrict the rotation around the bond connecting the pyrazole and phenyl rings, it is possible to favor a conformation that is optimal for binding. This can be achieved by introducing bulky groups adjacent to the connecting bond or by incorporating the bond into a larger ring system. Such modifications can lead to a more rigid structure, which can result in a more favorable entropic contribution to binding affinity.
Biological Target Identification and Mechanistic Elucidation
Identification of Key Molecular Targets
The identification of key molecular targets is a critical step in the drug discovery process. For compounds related to 4-(3-Chlorophenyl)-1-methyl-1H-pyrazole, research has focused on their interactions with various enzymes and receptors.
The pyrazole (B372694) nucleus is a common feature in many enzyme inhibitors. Studies on various pyrazole derivatives have revealed inhibitory activity against several classes of enzymes.
Kinases: A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole derivatives have been synthesized and evaluated for their kinase inhibitory potential. One particular compound from this series demonstrated inhibitory activity against AKT2/PKBβ, a key enzyme in the AKT signaling pathway, which is often dysregulated in cancer. nih.govdundee.ac.uk This suggests that pyrazole-based compounds can be designed to target specific kinases involved in cell growth and proliferation.
Cyclooxygenases: The 1,5-diaryl pyrazole scaffold is famously represented by the selective cyclooxygenase-2 (COX-2) inhibitor, celecoxib. nih.gov Inspired by this, researchers have synthesized and tested various trisubstituted pyrazoline analogues. While many of these newer compounds were designed to eliminate COX-2 inhibitory activity in favor of other targets, the foundational structure highlights the potential of the pyrazole core to interact with and inhibit cyclooxygenase enzymes. nih.gov
Cytochrome P450 Enzymes: Cytochrome P450 (CYP450) enzymes are a large family of enzymes involved in the metabolism of a vast number of drugs and endogenous compounds. nih.govbiomolther.org Inhibition of these enzymes is a common cause of drug-drug interactions. mdpi.com While direct studies on the inhibitory effects of this compound on specific CYP450 isoforms are not available, the potential for such interactions should be considered given the aromatic nature of the compound. A study on 4-methylpyrazole (B1673528) has shown that it can inhibit CYP2E1 activity. nih.govbiorxiv.org
Tyrosinase: Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of interest for treating hyperpigmentation disorders. nih.gov Studies on fluorinated pyrazole aldehydes and other pyrazole derivatives have shown varying degrees of tyrosinase inhibitory activity. mdpi.comresearchgate.net For instance, 5-(2-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde was identified as an inhibitor of the monophenolase activity of mushroom tyrosinase. mdpi.com
The following table summarizes the enzyme inhibitory activities of various pyrazole derivatives.
| Compound Class | Target Enzyme | Key Findings |
| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | AKT2/PKBβ | A lead compound from this series exhibited inhibitory activity against this kinase. nih.govdundee.ac.uk |
| 1,5-Diaryl pyrazoline analogues | Cyclooxygenase-2 (COX-2) | While designed to avoid COX-2 inhibition, the scaffold is based on the known COX-2 inhibitor celecoxib. nih.gov |
| 4-Methylpyrazole | Cytochrome P450 2E1 (CYP2E1) | Demonstrated inhibitory activity against this specific CYP450 isoform. nih.govbiorxiv.org |
| Fluorinated pyrazole aldehydes | Tyrosinase | Showed inhibitory potential against mushroom tyrosinase. mdpi.com |
In addition to enzymes, G-protein coupled receptors are another major class of drug targets. The pyrazole scaffold has been incorporated into ligands for various receptors, most notably the cannabinoid receptors.
Cannabinoid Receptors: A significant body of research has focused on diarylpyrazole derivatives as antagonists of the cannabinoid type 1 (CB1) receptor. jbclinpharm.org The well-known CB1 receptor antagonist, rimonabant (B1662492) (SR141716A), features a 1,5-diaryl-4-methyl-1H-pyrazole-3-carboxamide core. jbclinpharm.org Structure-activity relationship studies on this class of compounds have explored modifications at various positions of the pyrazole ring to optimize affinity and selectivity for the CB1 receptor. jbclinpharm.org For example, (-)-3-(4-chlorophenyl)-N′-[(4-cyanophenyl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamidine has been identified as a potent and selective CB1 antagonist. nih.gov These findings underscore the importance of the pyrazole core in designing ligands that interact with cannabinoid receptors.
The table below presents data on the interaction of pyrazole derivatives with cannabinoid receptors.
| Compound | Receptor Target | Affinity (Ki) | Activity |
| Rimonabant | CB1 | 2 nM | Antagonist/Inverse Agonist |
| (-)-3-(4-chlorophenyl)-N′-[(4-cyanophenyl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamidine | CB1 | High Affinity | Antagonist |
Elucidation of Molecular Mechanisms of Action
Understanding how a compound exerts its effects at a molecular level is crucial for its development as a therapeutic agent. This involves studying its impact on cellular signaling pathways and characterizing its binding site on the target molecule.
The inhibition of key enzymes or the interaction with receptors by pyrazole derivatives can lead to the modulation of intracellular signaling pathways.
Research on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles has shown that their inhibitory effect on AKT2/PKBβ can impact the AKT signaling pathway. nih.govdundee.ac.uk The AKT pathway is a central regulator of cell survival, growth, and proliferation, and its inhibition is a key strategy in cancer therapy. The ability of these pyrazole derivatives to modulate this pathway highlights their potential as anticancer agents. nih.govdundee.ac.uk
While specific mutagenesis studies for this compound are not available, research on related compounds provides insights into how pyrazole-based ligands bind to their targets. For instance, computational docking studies of pyrazole-4-carboxamide derivatives with succinate (B1194679) dehydrogenase have been used to predict their binding orientation within the active site of the enzyme. nih.gov Such studies, often complemented by site-directed mutagenesis, are essential for understanding the specific amino acid residues involved in the binding interaction and for the rational design of more potent and selective inhibitors.
Preclinical in Vivo Efficacy Studies of 4 3 Chlorophenyl 1 Methyl 1h Pyrazole Analogs
Analgesic and Anti-inflammatory Efficacy in Rodent Models
Analogs of 4-(3-Chlorophenyl)-1-methyl-1H-pyrazole, belonging to the broader class of phenylpyrazole derivatives, have been investigated for their potential therapeutic effects in rodent models of pain and inflammation. These studies are crucial in preclinical development to establish proof-of-concept for their efficacy.
Research has demonstrated that certain 1-phenyl-1H-pyrazole derivatives exhibit significant anti-inflammatory activity in rat models. semanticscholar.org For instance, compounds such as 1-phenyl-1H-pyrazole-5-acetic acid and its alpha-methyl derivative have shown potent effects. semanticscholar.org In the carrageenan-induced pleurisy model in rats, a well-established method for assessing anti-inflammatory agents, various N-phenylpyrazole arylhydrazone derivatives demonstrated noteworthy activity. These compounds significantly inhibited neutrophil accumulation in the pleural cavity, a key marker of inflammation. nih.gov One of the most active compounds in a particular series, 5-(4'-Hydroxy-3'-methoxybenzylidene)hydrazone-3-methyl-4-nitrophenylpyrazole, was reported to nearly block both inflammatory exudate volume and leukocyte migration. nih.gov
In addition to anti-inflammatory properties, analgesic effects have been observed. Several pyrazolone (B3327878) derivatives were evaluated for their central and peripheral analgesic activity in mice. hilarispublisher.com Using the hot plate test to assess central analgesic action, some compounds showed a marked increase in pain threshold. hilarispublisher.com The writhing test, which indicates peripheral analgesic activity, also revealed significant reductions in the number of writhes for several derivatives, in some cases exceeding the efficacy of the reference drug, aspirin (B1665792). hilarispublisher.com The fusion of thiophene (B33073) and pyrazole (B372694) moieties has also been explored, with resulting compounds proving to be potent analgesics in in vivo studies. vietnamjournal.ru
Table 1: Analgesic and Anti-inflammatory Efficacy of Phenylpyrazole Analogs in Rodent Models
| Compound Class | Animal Model | Assay | Key Findings | Reference(s) |
|---|---|---|---|---|
| 1-Phenyl-1H-pyrazole derivatives | Rat | Carrageenan-induced edema | Strong anti-inflammatory activity observed. | semanticscholar.org |
| N-Phenylpyrazole arylhydrazones | Rat | Carrageenan-induced pleurisy | Significant inhibition of neutrophil accumulation (30-90%). | nih.gov |
| Pyrazolone derivatives | Mouse | Hot Plate Test (Central Analgesia) | Significant increase in pain threshold; one compound showed 105.8% protection at 90 min. | hilarispublisher.com |
| Pyrazolone derivatives | Mouse | Acetic Acid-Induced Writhing (Peripheral Analgesia) | Significant reduction in writhes; several compounds (80.0-90.3% inhibition) were more potent than aspirin (71.5% inhibition). | hilarispublisher.com |
| Thiophene-pyrazole hybrids | Not Specified | Standard analgesic models | Demonstrated potent analgesic action. | vietnamjournal.rurjeid.com |
Antifungal Efficacy in Plant/Animal Models (e.g., Pot Tests)
The utility of pyrazole analogs extends to combating fungal infections in both animals and plants. Preclinical in vivo studies have highlighted their potential as effective antifungal agents.
In animal models, a series of novel triazole derivatives incorporating a phenylethynyl pyrazole moiety was assessed for efficacy in a disseminated Candida albicans infection model in mice. One lead compound, in particular, demonstrated a potent, dose-dependent in vivo antifungal effect. mdpi.comnih.gov It effectively protected the mice from the fungal infection and reduced the fungal burden in the kidneys. mdpi.comnih.gov The survival rate of infected mice treated with this compound was significantly improved compared to untreated controls. mdpi.com
In the context of agriculture, pyrazole derivatives have been developed for plant protection. A study on pyrazole-5-sulfonamide derivatives showed remarkable protective effects against apple Valsa canker (Valsa mali), a destructive plant disease. acs.org When applied to apple tree branches, two specific compounds exhibited protective efficacy comparable to the commercial fungicide tebuconazole (B1682727). acs.org This demonstrates the potential of these analogs in controlling phytopathogenic fungi in a field or pot test setting. While many studies focus on in vitro screening against various plant pathogenic fungi, such as Rhizoctonia solani, the in vivo data confirms their practical applicability. nih.gov
Table 2: Antifungal Efficacy of Pyrazole Analogs in Animal and Plant Models
| Compound Class | Model System | Fungal Pathogen | Key Efficacy Findings | Reference(s) |
|---|---|---|---|---|
| Triazoles with phenylethynyl pyrazole | ICR Mice | Candida albicans | Dose-dependent protection from infection; increased survival rates; reduced fungal burden in kidneys. | mdpi.comnih.gov |
| Pyrazole-5-sulfonamides | Apple tree branches (in vivo) | Valsa mali (Apple Valsa canker) | Exhibited remarkable protective effects, similar to the commercial fungicide tebuconazole (89.5% efficacy). | acs.org |
Antileishmanial Efficacy in Hamster Models
Visceral leishmaniasis (VL) is a severe parasitic disease, and novel therapeutic agents are urgently needed. Pyrazole-based compounds have emerged as a promising scaffold for the development of new antileishmanial drugs. The hamster model is considered a gold standard for studying VL, as the disease progression closely mimics human infection.
A series of amino-pyrazole ureas was identified with potent activity against Leishmania species. One compound from this series showed high levels of in vivo efficacy, achieving over 90% inhibition in a hamster model of Leishmania infantum infection, thus providing a strong proof-of-concept for this chemical class. dndi.orgacs.org Similarly, a pyrazolearylpiperazine derivative was reported to have good potency against both L. infantum and L. donovani and demonstrated high efficacy in an in vivo hamster model of VL. researchgate.net
While hamster models are preferred, studies in other rodent models also provide valuable preclinical data. For example, a pyrazolopyridine derivative was studied in Leishmania donovani-infected BALB/c mice. acs.org This compound resulted in a greater than 91% clearance of the splenic parasite burden and over 93% clearance in the liver. acs.org This highlights the significant in vivo antileishmanial potential of pyrazole analogs across different preclinical species.
Table 3: Antileishmanial Efficacy of Pyrazole Analogs in Rodent Models
| Compound Class | Animal Model | Leishmania Species | Key Efficacy Findings | Reference(s) |
|---|---|---|---|---|
| Amino-pyrazole ureas | Hamster | L. infantum | >90% inhibition in the liver. | dndi.orgacs.org |
| Pyrazolearylpiperazines | Hamster | L. infantum / L. donovani | Demonstrated high levels of efficacy. | researchgate.net |
| Pyrazolopyridines | BALB/c Mice | L. donovani | >91% clearance of splenic parasite burden; >93% clearance of liver parasite burden. | acs.org |
Metabolic and Pharmacokinetic Considerations in Preclinical Species Relevant to Efficacy
The successful translation of a compound from a preclinical lead to a clinical candidate depends heavily on its metabolic stability and pharmacokinetic (PK) profile. The pyrazole core is often incorporated into drug design to enhance these properties. nih.gov
Studies on pyrazole derivatives developed for leishmaniasis have shown favorable pharmacokinetic profiles in murine models. For instance, certain aminopyrazole series demonstrated good oral bioavailability, which is a critical factor for patient compliance and treatment success. The efficacy observed in these preclinical models is directly linked to the ability of the compounds to achieve and maintain therapeutic concentrations in the body.
Pharmacokinetic evaluations of a pyrazolopyridine analog with demonstrated in vivo antileishmanial activity in mice provided further insights. acs.org Such studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which collectively influence its efficacy and duration of action. In some cases, the pyrazole scaffold has been used as a bioisostere to replace metabolically vulnerable groups in a molecule, leading to improved PK profiles by reducing susceptibility to phase I and II metabolism. nih.gov These favorable ADME characteristics are a key reason why the pyrazole scaffold continues to be a focus of medicinal chemistry efforts for developing new therapeutic agents.
Table 4: Summary of Pharmacokinetic Profile of Efficacious Pyrazole Analogs
| Compound Class | Preclinical Species | Therapeutic Area | Pharmacokinetic Observations | Reference(s) |
|---|---|---|---|---|
| Aminopyrazoles | Murine models | Leishmaniasis | Favorable pharmacokinetic profiles; ensures bioavailability after oral administration. | |
| Pyrazolopyridines | Mice | Leishmaniasis | Subjected to pharmacokinetic studies that support its potential as a promising lead. | acs.org |
| General Pyrazole Derivatives | Not Specified | General Drug Design | The pyrazole ring can improve physicochemical properties and reduce susceptibility to metabolism compared to other arenes. | nih.gov |
Development of Novel Derivatives and Analogs of 4 3 Chlorophenyl 1 Methyl 1h Pyrazole
Design Principles for Lead Optimization
A key strategy involves the systematic modification of substituents on both the pyrazole (B372694) and the phenyl rings. acs.org The introduction of various functional groups allows for the exploration of the chemical space around the core scaffold to establish a structure-activity relationship (SAR). acs.orgnih.gov For instance, adding methyl groups or other aliphatic and aromatic substituents to different positions can significantly influence the compound's interaction with its biological target. acs.orgnih.gov The size, electronics, and lipophilicity of these substituents are critical factors. A common trend observed is that increasing the size of a substituent can sometimes lead to a decrease in activity, highlighting the importance of steric considerations within the target's binding site. acs.org
Another important design principle is the modification of the core structure to improve metabolic stability, a common hurdle for many promising compounds. acs.org Strategies may include introducing fluorine atoms or other groups that can block metabolically labile sites. researchgate.net Furthermore, capping certain functional groups, such as a sulfonamide, can reduce polar surface area and acidity, which may enhance penetration across the blood-brain barrier. nih.gov
Quantitative structure-activity relationship (QSAR) modeling and molecular docking are computational tools frequently used in the design process. researchgate.netresearchgate.net These methods help predict how newly designed derivatives will bind to their target protein, providing insights into key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for biological activity. nih.govresearchgate.net This in silico approach allows for the rational design of new analogs with a higher probability of success, thereby streamlining the optimization process. researchgate.net
Synthesis and Characterization of Novel Pyrazole-Based Scaffolds
The synthesis of novel derivatives based on the 4-(3-chlorophenyl)-1-methyl-1H-pyrazole scaffold utilizes a variety of established and modern organic chemistry techniques. The pyrazole ring itself is a versatile heterocycle that can be synthesized through several routes, most commonly via the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. researchgate.netmdpi.com
One prevalent method for creating complex pyrazole-based structures is the multi-component reaction. For example, 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles have been synthesized through a three-component reaction involving an aldehyde, a pyrazolone (B3327878) derivative like 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, and malononitrile. nih.gov Such one-pot procedures are efficient and allow for the rapid generation of a diverse library of compounds. nih.govmdpi.com
Further modifications to the core scaffold can be achieved through various reactions. For instance, new aryl analogs of phenylpyrazolo[3,4-d]pyrimidines have been synthesized by first creating a hydrazinyl derivative of the core structure, followed by condensation with a range of aromatic aldehydes or acetophenones. mdpi.com Cyclo-condensation reactions are also employed to build additional heterocyclic rings onto the pyrazole framework, such as the synthesis of N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amines from a pyrazolyl ethanone (B97240) and an N-aryl thiourea. researchgate.net
Once synthesized, the characterization of these novel compounds is essential to confirm their structure and purity. A standard suite of analytical techniques is employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. nih.govpjps.pkekb.eg Mass spectrometry (MS) is used to determine the molecular weight of the new derivative, confirming its elemental composition. pjps.pkneuroquantology.com Infrared (IR) spectroscopy can also be used to identify the presence of specific functional groups within the molecule. ekb.eg
Comparative Biological Activity Assessment of New Derivatives
Following synthesis and characterization, new derivatives of this compound are subjected to a range of biological assays to assess their activity and establish structure-activity relationships (SAR). These evaluations are critical for identifying compounds with improved potency and selectivity compared to the parent molecule.
The biological activities of pyrazole derivatives are diverse, with documented efficacy as anticancer, anti-inflammatory, antimicrobial, and antifungal agents. nih.govbibliotekanauki.plmdpi.com For example, in the development of anticancer agents, novel pyrazole derivatives are often screened against a panel of human cancer cell lines, such as hepatocellular carcinoma (HepG2) or breast cancer (MCF-7), to determine their antiproliferative activity. pjps.pkbibliotekanauki.pl The results are typically reported as IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%.
Comparative assessments reveal how specific structural modifications impact biological function. For instance, the introduction of chlorophenyl groups and a piperidin-4-one moiety into a pyrazolone structure was found to enhance lipophilicity, which may facilitate cell membrane penetration and contribute to superior anticancer activity. bibliotekanauki.pl In another study focused on antifungal and antitubercular activity, the incorporation of 1,3,4-oxadiazole (B1194373) and 5-pyrazolinone moieties onto a core 3-(4-chlorophenyl)pyrazole scaffold yielded derivatives with promising activity against pathogenic fungi and Mycobacterium tuberculosis. nih.gov
The data gathered from these comparative assessments are crucial for refining the design of the next generation of derivatives. By correlating specific structural features with observed biological activity, researchers can build a comprehensive SAR profile. This knowledge allows for a more rational, data-driven approach to lead optimization, guiding the synthesis of compounds with potentially superior therapeutic properties. nih.gov
Interactive Data Table: Biological Activity of Selected Pyrazole Derivatives
This table presents the half-maximal inhibitory concentration (IC₅₀) values for a selection of novel pyrazole derivatives against various biological targets, illustrating the impact of structural modifications on potency.
| Compound ID | Scaffold Modification | Target Cell Line/Organism | IC₅₀ (µM) |
| KA5 | 1,3,5-trisubstituted pyrazole | HepG2 (Hepatocellular Carcinoma) | 8.5 pjps.pk |
| Sorafenib | Standard Drug (Reference) | HepG2 (Hepatocellular Carcinoma) | 4.51 pjps.pk |
| Compound 4j | N-(4-chlorophenyl) pyrano[2,3-c]pyrazole | GL261 (Glioma) | Potent activity reported nih.gov |
| Compound 5a | Chlorophenyl-pyrazolone with piperidin-4-one | HepG2 (Hepatocellular Carcinoma) | 6 µg/mL (~12-15 µM) bibliotekanauki.pl |
| Compound 5a | Chlorophenyl-pyrazolone with piperidin-4-one | S. aureus, E. coli | High efficacy reported bibliotekanauki.pl |
| Derivative 3g | 1-aryl-1H-pyrazole-imidazoline | Trypanosoma cruzi | 6.09 nih.gov |
| Derivative 3j | 1-aryl-1H-pyrazole-imidazoline (Br substituent) | Trypanosoma cruzi | 2.75 nih.gov |
| Derivative 3m | 1-aryl-1H-pyrazole-imidazoline (Cl substituent) | Trypanosoma cruzi | 3.58 nih.gov |
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Academic Research Perspectives and Future Directions
Unexplored Biological Activities and Therapeutic Opportunities
The biological profile of 4-(3-Chlorophenyl)-1-methyl-1H-pyrazole itself is not extensively documented in publicly available research, highlighting a significant gap and a rich area for future investigation. However, by examining structurally similar pyrazole (B372694) derivatives, we can infer potential therapeutic avenues that warrant exploration. The substitution pattern, particularly the presence and position of the chloro-aryl group, is a critical determinant of biological activity.
Numerous pyrazole derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities. mdpi.comnih.govresearchgate.net For instance, pyrazole-containing compounds have been successfully developed as COX-2 inhibitors for inflammation, showcasing the scaffold's utility. researchgate.net The therapeutic potential of compounds closely related to this compound suggests several promising research directions. A study on N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, a compound bearing the same 1-methyl and a related chlorophenyl substitution, revealed potent in vivo antifungal activity against Rhizoctonia solani, a plant pathogen. nih.gov This suggests that the core structure could be a valuable starting point for developing new agricultural or clinical antifungal agents. nih.gov
Furthermore, another related derivative, 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy) methyl] rsc.orgresearchgate.netnih.govtriazolo[3,4-b] rsc.orgnih.govrsc.orgthiadiazole, has been shown to possess both anticancer and antioxidant properties. ijirset.com Research into 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid has focused on its use as an herbicide and its potential for anti-inflammatory and analgesic applications. chemimpex.com These findings underscore the therapeutic promise held by the chlorophenyl-pyrazole motif. The unexplored biological landscape of this compound invites systematic screening across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions, to unlock its full potential.
| Compound Name | Observed Biological Activity | Potential Therapeutic Area |
|---|---|---|
| N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Antifungal (against Rhizoctonia solani) nih.gov | Agrochemical, Clinical Antifungal |
| 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy) methyl] rsc.orgresearchgate.netnih.govtriazolo[3,4-b] rsc.orgnih.govrsc.orgthiadiazole | Anticancer, Antioxidant ijirset.com | Oncology |
| 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | Herbicide, potential Anti-inflammatory & Analgesic chemimpex.com | Agrochemical, Inflammation & Pain Management |
Innovations in Synthetic Methodologies for Pyrazoles
The synthesis of substituted pyrazoles has evolved significantly, moving from classical condensation reactions to more sophisticated and efficient methodologies. The construction of the 1,4-disubstituted pattern seen in this compound can be approached through various modern synthetic strategies.
One major area of innovation is the use of multicomponent reactions (MCRs), which allow for the assembly of complex molecules like pyrazoles in a single step from three or more starting materials, enhancing efficiency and reducing waste. For instance, the synthesis of 4,4′-(arylmethylene)-bis(1H-pyrazol-5-ols) has been achieved through a three-component reaction of a pyrazolone (B3327878), an aldehyde, and a catalyst like sodium acetate (B1210297) or alum, showcasing a green and efficient approach. researchgate.netnih.gov Another innovative method involves the Oxone®-mediated oxidative multicomponent reaction of hydrazines, 1,3-diketones, and diorganyl diselenides to produce 4-(organylselanyl)-1H-pyrazoles. scielo.br
For the specific synthesis of 4-aryl pyrazoles, transition-metal-catalyzed cross-coupling reactions are particularly powerful. The Suzuki cross-coupling reaction, for example, has been employed to synthesize a series of aryl pyrazoles by coupling a bromo-pyrazole intermediate with an appropriate boronic acid. nih.gov This strategy would be highly applicable for the synthesis of this compound, likely starting from 4-bromo-1-methyl-1H-pyrazole and 3-chlorophenylboronic acid.
Furthermore, direct C-H functionalization represents a cutting-edge approach, though it is more challenging. This would involve the direct coupling of a 1-methyl-1H-pyrazole with a chlorobenzene (B131634) derivative, avoiding the need for pre-functionalized starting materials. While specific examples for this exact transformation may be limited, the field of C-H activation is rapidly advancing and offers future potential for more atom-economical syntheses of this class of compounds.
| Methodology | Description | Key Features |
|---|---|---|
| Multicomponent Reactions (MCRs) | Condensation of three or more reactants in a one-pot procedure to form the pyrazole core and introduce substituents simultaneously. researchgate.netnih.gov | High efficiency, atom economy, operational simplicity. |
| Suzuki Cross-Coupling | Palladium-catalyzed reaction between a halo-pyrazole (e.g., 4-bromo-1-methyl-1H-pyrazole) and an arylboronic acid to form a C-C bond at the 4-position. nih.gov | High reliability, functional group tolerance, wide availability of starting materials. |
| Oxone®-Mediated Reactions | Use of Oxone® as an oxidant to facilitate one-pot cyclization and functionalization, such as the introduction of a selanyl (B1231334) group at the 4-position. scielo.br | Mild reaction conditions, novel functionalization. |
| Catalysis with Reusable Catalysts | Employment of inexpensive and reusable catalysts like Alum (KAl(SO4)2∙12H2O) for condensation reactions to form bis(pyrazolyl)methanes. researchgate.net | Environmentally friendly ("green"), cost-effective. |
Integration of Advanced Computational and Experimental Approaches
The synergy between computational chemistry and experimental studies has become indispensable in modern drug discovery and materials science, providing deep insights that accelerate development. eurasianjournals.com For a molecule like this compound, this integrated approach can predict properties, guide synthesis, and elucidate mechanisms of biological action before extensive lab work is undertaken.
Molecular modeling techniques, such as molecular docking, are crucial for predicting how a molecule might interact with a biological target. eurasianjournals.com For pyrazole derivatives, docking studies have been used to investigate binding modes with various enzymes, including cyclooxygenase (COX) receptors to predict anti-inflammatory potential, B-cell lymphoma 2 (BCL-2) for anticancer activity, and mushroom tyrosinase for enzyme inhibition. researchgate.netnih.govkfupm.edu.saresearchgate.netconnectjournals.com By docking this compound into the active sites of known oncoproteins or enzymes, researchers can generate hypotheses about its potential biological targets, which can then be validated experimentally. researchgate.net
Quantum mechanical calculations, particularly Density Functional Theory (DFT), offer detailed insights into the electronic structure, molecular geometry, and spectroscopic properties of pyrazole derivatives. eurasianjournals.comnih.gov DFT can be used to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which is related to the molecule's reactivity and bioactivity. pjoes.com Such studies, combined with experimental spectroscopic analyses (FT-IR, NMR), can confirm molecular structures and explain their photophysical properties. nih.govresearchgate.net
Molecular Dynamics (MD) simulations complement these static approaches by exploring the dynamic behavior and conformational flexibility of a molecule within a biological environment, such as the active site of a protein. eurasianjournals.comkfupm.edu.sa This provides a more realistic view of the binding stability and interactions over time. The integration of these computational tools with experimental validation (e.g., synthesis, in vitro assays) creates a powerful workflow to efficiently explore the structure-activity relationships (SAR) of this compound and optimize its structure for desired biological effects. nih.gov
Development of Pyrazole-Based Probes for Biological Systems
The inherent photophysical properties and synthetic versatility of the pyrazole scaffold make it an excellent platform for the development of chemical probes for biological imaging and sensing. nih.govrsc.org These probes are designed to detect and quantify specific ions, molecules, or environmental conditions within living cells, providing crucial information for understanding biological processes. nih.gov
Pyrazole derivatives have been successfully engineered into fluorescent chemosensors. rsc.org These probes often work via a "turn-on" or "turn-off" mechanism, where fluorescence is either initiated or quenched upon binding to a specific analyte. rsc.orgsemanticscholar.org The pyrazole ring can act as a key part of the fluorophore system or as a chelating unit that binds to metal ions. rsc.org For example, pyrazole-based sensors have been developed for the selective detection of biologically important metal ions such as Zn²⁺, Fe³⁺, and Al³⁺, as well as toxic heavy metals like Cd²⁺ and Hg²⁺. rsc.orgrsc.orgsemanticscholar.org The design often involves coupling the pyrazole moiety to another fluorescent group or a specific receptor unit to achieve selectivity.
The this compound core could serve as a foundational structure for new biological probes. Its aromatic nature contributes to the necessary π-conjugated system for fluorescence, and the chlorophenyl group can be used to tune the electronic properties and solubility of the probe. Furthermore, the pyrazole scaffold has been shown to be part of probes that are sensitive to the cellular microenvironment, such as probes that can evaluate hypoxia (low oxygen) in vivo by being sensitive to nitroreductase enzymes. nih.gov Given their good membrane permeability and biocompatibility, pyrazole-based probes are well-suited for live-cell imaging applications. nih.gov Future research could focus on functionalizing the this compound scaffold to create novel probes for detecting specific biomolecules or for imaging cellular organelles.
| Probe Type | Target Analyte/Condition | Sensing Mechanism | Application |
|---|---|---|---|
| Fluorescent Chemosensor | Metal Ions (e.g., Zn²⁺, Cd²⁺, Fe³⁺, Al³⁺) rsc.orgrsc.org | Chelation-enhanced fluorescence (CHEF) or quenching upon ion binding. researchgate.netrsc.org | Detection and quantification of ions in biological and environmental samples. rsc.org |
| Hypoxia Probe | Nitroreductase Activity nih.gov | Fluorescence is quenched by a nitro group, which is removed by nitroreductase under hypoxic conditions, "turning on" the signal. nih.gov | In vivo imaging of hypoxic tissues, such as in tumors. nih.gov |
| General Cell Staining | Cellular Structures | Intrinsic fluorescence and good membrane permeability allow for visualization of cells. nih.gov | Bioimaging and microscopy. nih.gov |
Q & A
Q. Q1. What synthetic methodologies are optimized for preparing 4-(3-Chlorophenyl)-1-methyl-1H-pyrazole derivatives, and how do reaction conditions influence yield and purity?
Answer: The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with β-diketones or via Mannich reactions. For example, the Mannich reaction of 4-chloro-2-(1H-pyrazol-3-yl)phenol with crown ether derivatives has been used to generate structurally complex pyrazole analogs . Optimization parameters include:
- Temperature : Reactions performed at 50–80°C minimize side products (e.g., triazole formation) .
- Catalyst systems : Copper sulfate/ascorbate systems improve regioselectivity in click chemistry-based pyrazole-triazole hybrids .
- Solvent choice : THF/water mixtures enhance solubility of polar intermediates .
Critical data :
| Parameter | Optimal Range | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Reaction Temp | 50–80°C | 61–85 | >95% |
| Catalyst Load | 5–10 mol% | 70–90 | 90–98% |
Q. Q2. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound derivatives?
Answer:
- PXRD : Monoclinic crystal systems (space group P2₁/c) are common, with unit cell parameters a = 9.42 Å, b = 12.35 Å, c = 14.78 Å .
- FT-IR : Key peaks include C-Cl stretch (750–600 cm⁻¹) and pyrazole ring vibrations (1600–1500 cm⁻¹) .
- NMR : ¹H NMR signals for the 3-chlorophenyl group appear at δ 7.35–7.55 ppm (multiplet), while the N-methyl group resonates at δ 3.15–3.30 ppm .
Structural validation : SHELX software is widely used for refining crystallographic data, achieving R-factors < 0.05 for high-resolution structures .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
Answer: Discrepancies in NMR or FT-IR data often arise from:
- Tautomerism : Pyrazole rings exhibit keto-enol tautomerism, altering peak positions. For example, enol forms show broad OH stretches (~3200 cm⁻¹) absent in keto forms .
- Solvent effects : Polar solvents (DMSO-d₆) deshield aromatic protons, shifting signals upfield by 0.1–0.3 ppm compared to CDCl₃ .
Mitigation strategy :
Perform variable-temperature NMR to identify dynamic equilibria.
Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion consistency .
Q. Q4. What mechanistic insights explain the regioselectivity of electrophilic substitutions in this compound derivatives?
Answer: The electron-withdrawing 3-chlorophenyl group directs electrophiles to the pyrazole C-5 position via:
- Resonance effects : Chlorine withdraws electron density, activating C-5 for nitration or halogenation .
- Steric hindrance : The N-methyl group at position 1 blocks substitution at C-3 .
Experimental validation : - Nitration of this compound yields >90% 5-nitro derivatives, confirmed by X-ray diffraction .
Q. Q5. How do structural modifications (e.g., trifluoromethyl groups) impact the biological activity of this compound analogs?
Answer: Trifluoromethyl substitution at C-3 enhances lipophilicity and metabolic stability:
- Antimicrobial activity : 3-Trifluoromethyl derivatives show MIC values of 2–8 µg/mL against S. aureus vs. >32 µg/mL for non-fluorinated analogs .
- CNS penetration : LogP increases from 2.1 (parent compound) to 3.5 (trifluoromethyl analog), correlating with improved blood-brain barrier permeability .
Structure-activity relationship (SAR) :
| Modification | Activity (IC₅₀, nM) | LogP | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| Parent compound | 450 | 2.1 | 1.2 |
| 3-CF₃ derivative | 85 | 3.5 | 4.8 |
Q. Q6. What computational methods are effective for predicting the thermal stability of this compound derivatives?
Answer: Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts decomposition pathways:
Q. Q7. How can researchers address discrepancies in reported cytotoxicity data for this compound derivatives?
Answer: Variability arises from assay conditions:
- Cell line specificity : IC₅₀ values vary 10-fold between HeLa (0.8 µM) and HEK293 (8.5 µM) due to differential expression of efflux transporters .
- Serum protein binding : Fetal bovine serum (FBS) reduces free drug concentration by 40–60%, necessitating dose adjustments .
Standardization protocol :
Use serum-free media for IC₅₀ determination.
Include verapamil (P-gp inhibitor) to assess transporter effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
